![molecular formula C21H24N2O4 B268956 N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide](/img/structure/B268956.png)
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide, also known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. MLN8054 is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in regulating cell division and mitosis. In
Applications De Recherche Scientifique
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been tested in preclinical models of various types of cancer, including breast, prostate, and lung cancer, with promising results. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.
Mécanisme D'action
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide is a selective inhibitor of Aurora A kinase, a protein that plays a crucial role in regulating cell division and mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition by N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide binds to the ATP-binding site of Aurora A kinase, preventing its activity and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy. N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been extensively studied, with its mechanism of action and biochemical and physiological effects well characterized. However, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide also has some limitations for lab experiments. It is selective for Aurora A kinase, which may limit its efficacy in certain types of cancer that do not overexpress this protein. In addition, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully known.
Orientations Futures
There are several future directions for the study of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. One direction is to further investigate its efficacy in preclinical models of cancer, particularly in combination with other cancer treatments. Another direction is to develop more selective inhibitors of Aurora A kinase that can overcome the limitations of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. Finally, clinical trials are needed to determine the safety and efficacy of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide in humans, which could lead to its approval as a cancer treatment.
Méthodes De Synthèse
The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide involves several steps, starting with the reaction of 4-aminophenylmorpholin-4-ylcarbonyl chloride with 2-phenoxybutyric acid. The resulting intermediate is then reacted with 4-(dimethylamino)pyridine and N,N'-dicyclohexylcarbodiimide to form the final product, N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide. The synthesis of N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Propriétés
Nom du produit |
N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide |
---|---|
Formule moléculaire |
C21H24N2O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-[4-(morpholine-4-carbonyl)phenyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C21H24N2O4/c1-2-19(27-18-6-4-3-5-7-18)20(24)22-17-10-8-16(9-11-17)21(25)23-12-14-26-15-13-23/h3-11,19H,2,12-15H2,1H3,(H,22,24) |
Clé InChI |
WAKJPUBZNULRJH-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3 |
SMILES canonique |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.